molecular formula C21H21N3O3S B2716280 4-[methyl-(4-methylphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)benzamide CAS No. 694505-76-5

4-[methyl-(4-methylphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)benzamide

Katalognummer: B2716280
CAS-Nummer: 694505-76-5
Molekulargewicht: 395.48
InChI-Schlüssel: AMTULNFDXXNTMV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “4-[methyl-(4-methylphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)benzamide” is an organic compound. It’s structurally similar to other compounds like "4-METHYL-N-(5-(((4-METHYLPHENYL)SULFONYL)AMINO)-1-NAPHTHYL)BENZENESULFONAMIDE" .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . Another study reported the continuous synthesis of N-(3-Amino-4-methylphenyl)benzamide and its kinetics study in a microflow system .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed. For example, the structure of “4-{Methyl[(4-methylphenyl)sulfonyl]amino}-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide” has been reported with a molecular formula of C26H27N3O5S and a molecular weight of 493.575 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, “{methyl[(4-methylphenyl)sulfonyl]amino}acetic acid” has a molecular weight of 243.283 .

Wissenschaftliche Forschungsanwendungen

Histone Deacetylase Inhibition

A compound structurally similar to the queried chemical, MGCD0103, has been identified as a potent, orally active histone deacetylase (HDAC) inhibitor with selectivity for HDACs 1-3 and 11. This selectivity is significant as it blocks cancer cell proliferation and induces histone acetylation, p21 (cip/waf1) protein expression, cell-cycle arrest, and apoptosis. Its oral bioavailability and antitumor activity in vivo position it as a promising anticancer drug (Zhou et al., 2008).

Analytical Separation Techniques

A study developed a nonaqueous capillary electrophoretic separation for imatinib mesylate and related substances, including a compound with a closely related chemical structure to the queried chemical. This method demonstrates the compound's application in quality control and analytical chemistry, showcasing its role in the development of precise analytical techniques for pharmaceutical compounds (Ye et al., 2012).

Drug Metabolism and Pharmacokinetics

Another related compound, GDC-0449 (vismodegib), undergoes extensive metabolism with a unique metabolic pathway via pyridine ring opening. The study of its absorption, distribution, metabolism, and excretion in rats and dogs provides critical insights into the pharmacokinetics of similar compounds, which is essential for understanding their behavior in biological systems and optimizing their therapeutic potential (Yue et al., 2011).

Antineoplastic Tyrosine Kinase Inhibition

Flumatinib, structurally related to the queried compound, is an antineoplastic tyrosine kinase inhibitor under clinical trials for treating chronic myelogenous leukemia (CML). Its metabolism in CML patients has been studied, revealing the main pathways include N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis. This research highlights the drug's biochemical interactions and metabolite formation, contributing to the optimization of antineoplastic therapies (Gong et al., 2010).

Chemical Synthesis and Applications

The synthesis and characterization of metal complexes with 4-methyl-N-(p-methylphenylsulphonyl)-N-(pyridin-2-yl)benzene sulphonamide explore the compound's application in forming complexes with potential biological and catalytic activities. This research may lead to new applications in pharmaceutical and chemical industries, demonstrating the versatility of such compounds in creating new materials with desired properties (Orie et al., 2021).

Wirkmechanismus

The mechanism of action of similar compounds has been studied. For instance, Imatinib, a similar compound, is known to inhibit the activity of tyrosine kinases, which is crucial in the treatment of leukemia .

Zukünftige Richtungen

The future directions for the study of “4-[methyl-(4-methylphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)benzamide” and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential applications in various fields .

Eigenschaften

IUPAC Name

4-[methyl-(4-methylphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-16-5-11-20(12-6-16)28(26,27)24(2)19-9-7-18(8-10-19)21(25)23-15-17-4-3-13-22-14-17/h3-14H,15H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMTULNFDXXNTMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.